sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate is a chemical compound with the molecular formula C₈H₈NNaO₅ It is known for its unique structure, which includes an oxetane ring and an oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate typically involves the reaction of 2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The general reaction scheme is as follows:
- Dissolve 2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid in a suitable solvent such as water or ethanol.
- Add sodium hydroxide to the solution while stirring.
- Maintain the reaction mixture at a specific temperature (e.g., room temperature) for a certain period to allow the reaction to proceed.
- Isolate the product by filtration or evaporation of the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane and oxazole products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or other anions can be used in the presence of suitable solvents like water or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane and oxazole derivatives, while reduction may produce reduced forms of these rings.
Wissenschaftliche Forschungsanwendungen
Sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The oxetane and oxazole rings in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid: The parent acid form of the compound.
Sodium 2-{[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxy}acetate: The sodium salt form.
Other oxetane and oxazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its combination of oxetane and oxazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
2763756-79-0 |
---|---|
Molekularformel |
C8H8NNaO5 |
Molekulargewicht |
221.14 g/mol |
IUPAC-Name |
sodium;2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]oxyacetate |
InChI |
InChI=1S/C8H9NO5.Na/c10-7(11)3-13-8(4-12-5-8)6-1-2-14-9-6;/h1-2H,3-5H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AEZXEJSAVNQJMI-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CO1)(C2=NOC=C2)OCC(=O)[O-].[Na+] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.